(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
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Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom in the bromobenzylidene group could potentially undergo nucleophilic substitution reactions. The hydroxy and ketone groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a bromine atom would likely increase the compound’s molecular weight and could influence its boiling and melting points .Scientific Research Applications
Benzofuran Synthesis and Applications
Divergent Synthesis of Natural Benzofurans : A study demonstrated a protecting group-free, one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans, serving as versatile intermediates for creating numerous benzofuran-based natural products and their analogues. This methodology provides shorter routes for synthesizing compounds like moracins M, N, O, and P; gramniphenols F and G; and morunigrol C, indicating the utility of benzofuran derivatives in natural product synthesis (Aneesh Sivaraman et al., 2019).
Vasorelaxant Agents : Benzofuran-morpholinomethyl-pyrazoline hybrids have been identified as a new class of compounds with significant vasodilatation properties. These compounds demonstrated better activity than prazocin in isolated thoracic aortic rings of rats, suggesting their potential in vascular health research (G. S. Hassan et al., 2014).
Antioxidant and Catalytic Properties : Several studies on benzofuran derivatives highlight their antioxidant effects and potential as catalysts in various reactions. For example, bromophenols from the red algae Vertebrata lanosa have shown potent antioxidant activity, suggesting their applicability in preventing oxidative stress (E. K. Olsen et al., 2013). Additionally, a tetra-nuclear macrocyclic Zn(II) complex derived from benzofuran has been applied as a catalyst for the oxidation of benzyl alcohol, indicating the role of these compounds in facilitating chemical transformations (L. Wang et al., 2021).
Properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c21-14-3-1-2-13(10-14)11-18-19(24)15-4-5-17(23)16(20(15)26-18)12-22-6-8-25-9-7-22/h1-5,10-11,23H,6-9,12H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAFDMKKRKZHEI-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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